B1150383 Isoquinolinecarboxamide CAS No. 914291-63-7

Isoquinolinecarboxamide

Cat. No. B1150383
CAS RN: 914291-63-7
InChI Key: KRCHRLLSRBMCBX-UHFFFAOYSA-N
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Description

Partial agonist in CXCR3-mediated chemotaxis, bound to CXCR3 in an allosteric fashion with the same efficacy as CXCL11
Partial agonist in CXCR3-mediated chemotaxis, bound to CXCR3 in an allosteric fashion with the same efficacy as CXCL11;  High Quality Biochemicals for Research Uses

Scientific Research Applications

  • Isoquinolinecarboxamide derivatives have been used as starting materials for synthesizing various heterocyclic compounds, highlighting their versatility in chemical synthesis (Zaki et al., 2016).

  • 1-(2-Chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide (PK11195), a specific this compound derivative, shows potential as an anticancer agent. It induces apoptosis in primary chronic lymphocytic leukemia (CLL) cells, regardless of their p53 or ATM status, suggesting its utility in cancer treatment (Santidrián et al., 2007).

  • Isoquinoline alkaloids, including this compound derivatives, bind to nucleic acids and are being explored for their anticancer properties. This research is significant for drug design and discovery (Bhadra & Kumar, 2011).

  • This compound has shown utility in creating isoquinolones through novel rearrangement reactions, indicating its importance in synthetic chemistry (Vaccher et al., 1984).

  • PK11195, as a translocator protein ligand, has been studied for its antigrowth activity in human choriocarcinoma cells, further supporting its potential role in cancer therapy (Takai et al., 2012).

  • Another study on PK11195 shows its role in enhancing apoptotic cell death in HeLa cells by modulating intracellular Ca2+ signaling, underscoring its pharmacological significance (Campanella et al., 2008).

  • Isoquinoline N-oxide alkaloids, a subgroup of isoquinoline alkaloids, exhibit antimicrobial, antibacterial, and antitumor activities, highlighting the diverse pharmacological applications of isoquinoline compounds (Dembitsky et al., 2015).

  • PK11195 enhances chemosensitivity to cisplatin and paclitaxel in human endometrial and ovarian cancer cells, offering a potential new therapeutic option for these cancers (Takai et al., 2009).

properties

IUPAC Name

(3S)-N-[(2S)-6-amino-1-(2,2-diphenylethylamino)-1-oxohexan-2-yl]-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44N4O4/c41-25-13-12-22-35(39(47)42-27-34(29-14-4-1-5-15-29)30-16-6-2-7-17-30)43-40(48)36-26-32-20-10-11-21-33(32)28-44(36)38(46)24-23-37(45)31-18-8-3-9-19-31/h1-11,14-21,34-36H,12-13,22-28,41H2,(H,42,47)(H,43,48)/t35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEINOXRFIYQSFV-ZPGRZCPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)C(=O)CCC(=O)C3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914291-63-7
Record name 914291-63-7
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